2-(Hydrazinecarbonyl)benzenesulfonamide
Overview
Description
- It primarily targets class III RTKs, including FLT3 and c-Kit , with impressive potency (IC50 of 1 nM and 2 nM, respectively).
- Additionally, it exhibits activity against class IV RTKs (such as FGFR1/3 ) and class V RTKs (including VEGFR1-4 ).
- In cell-free assays, TKI258 is less potent against other kinases like InsR, EGFR, c-Met, EphA2, Tie2, IGF-1R, and HER2 .
- The chemical structure of TKI258 is represented by the CAS number 405169-16-6 .
TKI258 (Dovitinib): is a multitargeted receptor tyrosine kinase (RTK) inhibitor.
Mechanism of Action
Target of Action
The primary targets of 2-(Hydrazinecarbonyl)benzenesulfonamide are the Cyclooxygenase (COX) enzymes , particularly COX-2 . These enzymes play a crucial role in the biosynthesis of arachidonic acid-derived lipid mediators, which are implicated in inflammation and other pathophysiological conditions .
Mode of Action
This compound interacts with the COX enzymes, inhibiting their activity . The compound shows a similar conformation to celecoxib, a co-crystallized ligand, and exhibits reasonable interactions with the COX isozymes . This interaction results in the inhibition of COX-1 and COX-2, with the compound showing moderate selectivity towards COX-2 inhibition .
Biochemical Pathways
The inhibition of COX enzymes by this compound affects the biosynthesis of arachidonic acid-derived lipid mediators . These mediators, known as eicosanoids, are produced through pathways dependent on COX and lipoxygenase (LOX) enzymes . By inhibiting COX enzymes, the compound reduces the rates of arachidonic acid and linoleic acid oxidation, thereby affecting the production of these powerful lipid mediators .
Result of Action
The result of the action of this compound is the inhibition of COX enzymes, leading to a reduction in the production of eicosanoids . This can have downstream effects such as the attenuation of inflammation and other conditions associated with increased rates of arachidonic acid and linoleic acid oxidation .
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been reported to have antibacterial activity against Staphylococcus aureus, Bacillus firmus, and Escherichia coli . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes: The synthetic routes for TKI258 are proprietary, but it is produced through chemical synthesis.
Reaction Conditions: Specific reaction conditions are not publicly disclosed.
Industrial Production: Industrial-scale production methods are also confidential.
Chemical Reactions Analysis
Reactions: TKI258 can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Unfortunately, detailed information on specific reagents and conditions is not widely available.
Major Products: The major products formed during these reactions are not explicitly documented.
Scientific Research Applications
Chemistry: TKI258 is used in medicinal chemistry research to study RTK inhibition and its effects on cell signaling pathways.
Biology: Researchers explore its impact on cell growth, proliferation, and survival.
Medicine: TKI258 has been investigated as a potential treatment for various cancers, including renal cell carcinoma, hepatocellular carcinoma, and gastrointestinal stromal tumors.
Industry: Its application in drug development and personalized medicine is an active area of interest.
Comparison with Similar Compounds
Uniqueness: TKI258’s unique feature lies in its multitargeted profile, affecting both class III and class IV/V RTKs.
Similar Compounds: Other RTK inhibitors include Imatinib, Sorafenib, and Sunitinib.
Properties
IUPAC Name |
2-(hydrazinecarbonyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c8-10-7(11)5-3-1-2-4-6(5)14(9,12)13/h1-4H,8H2,(H,10,11)(H2,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPOXIABDFDDSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368807 | |
Record name | 2-(Hydrazinecarbonyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102169-52-8 | |
Record name | 2-(Hydrazinecarbonyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Hydrazinecarbonyl)benzenesulfonamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3J8YCJ4GZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-(Hydrazinecarbonyl)benzenesulfonamide a compound of interest for antibacterial research?
A1: The research paper highlights that this compound derivatives were successfully synthesized and their antibacterial activity evaluated. [] This suggests that the core structure of this compound possesses features that could potentially be exploited for antibacterial drug development. Further research exploring structure-activity relationships and mechanisms of action would be needed to fully understand its potential.
Q2: What structural information about this compound is revealed in the research?
A2: The research focuses on the synthesis and antibacterial activity of several this compound derivatives. [] Importantly, the study confirms the crystal structure of these derivatives, providing valuable insights into their three-dimensional conformation. This structural information is crucial for understanding their interactions with biological targets and can guide further research into optimizing their antibacterial properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.